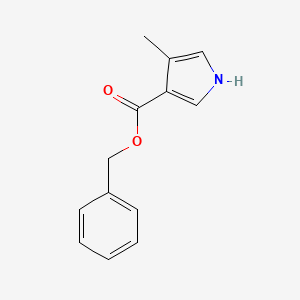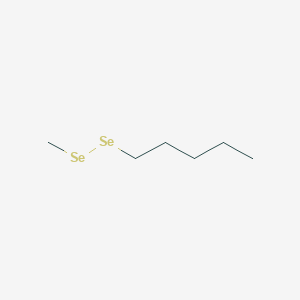
1-Methyl-2-pentyldiselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-pentyldiselane is an organoselenium compound characterized by the presence of selenium atoms in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-pentyldiselane can be synthesized through several methods. One common approach involves the reaction of 1-methyl-2-pentylmagnesium bromide with selenium powder. The reaction typically occurs in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-pentyldiselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert diselenides back to the original selenide compound.
Substitution: Nucleophilic substitution reactions can replace selenium atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Diselenides or selenoxides.
Reduction: Original selenide compound.
Substitution: Various organoselenium derivatives.
Scientific Research Applications
1-Methyl-2-pentyldiselane has several scientific research applications:
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-2-pentyldiselane involves its interaction with molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound’s selenium atoms play a crucial role in its reactivity and effectiveness.
Comparison with Similar Compounds
1-Methyl-2-pentylselenol: Similar structure but with a single selenium atom.
1-Methyl-2-pentylselenide: Another related compound with different oxidation states of selenium.
Uniqueness: 1-Methyl-2-pentyldiselane is unique due to its specific arrangement of selenium atoms, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
90971-32-7 |
|---|---|
Molecular Formula |
C6H14Se2 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
1-(methyldiselanyl)pentane |
InChI |
InChI=1S/C6H14Se2/c1-3-4-5-6-8-7-2/h3-6H2,1-2H3 |
InChI Key |
DIXUQTSDXRUNDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Se][Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)
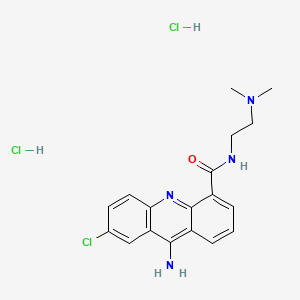



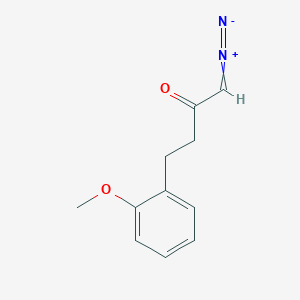

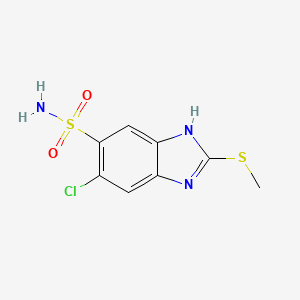
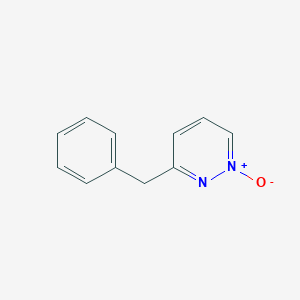
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)
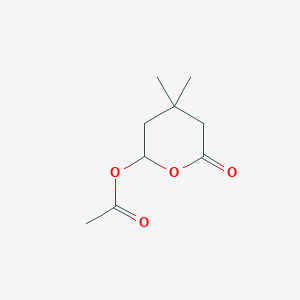
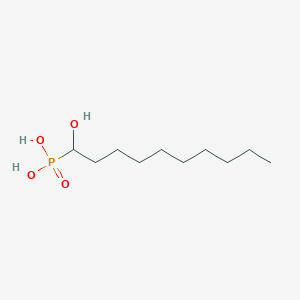
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)
